molecular formula C12H18N2O2 B7771416 N,N,2,3,5,6-hexamethyl-4-nitroaniline CAS No. 100316-95-8

N,N,2,3,5,6-hexamethyl-4-nitroaniline

Cat. No.: B7771416
CAS No.: 100316-95-8
M. Wt: 222.28 g/mol
InChI Key: WOEGUVOHYSUEME-UHFFFAOYSA-N
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Description

N,N,2,3,5,6-hexamethyl-4-nitroaniline: is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.289 g/mol . This compound is characterized by the presence of six methyl groups and a nitro group attached to an aniline ring, making it a highly substituted aromatic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,3,5,6-hexamethyl-4-nitroaniline typically involves the nitration of a hexamethyl-substituted aniline derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the para position relative to the amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,2,3,5,6-hexamethyl-4-nitroaniline can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride. This reduction typically converts the nitro group to an amino group, forming N,N,2,3,5,6-hexamethyl-4-phenylenediamine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, acidic conditions.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, under acidic or basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: N,N,2,3,5,6-hexamethyl-4-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N,2,3,5,6-hexamethyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including intermediates for agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N,N,2,3,5,6-hexamethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s highly substituted aromatic ring structure allows it to engage in specific interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    N,N-dimethyl-4-nitroaniline: Similar structure but with fewer methyl groups.

    N,N,2,3,5,6-hexamethyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    N,N,2,3,5,6-hexamethyl-4-nitrosobenzene: Similar structure but with a nitroso group instead of a nitro group.

Uniqueness: N,N,2,3,5,6-hexamethyl-4-nitroaniline is unique due to its high degree of methyl substitution, which influences its chemical reactivity and physical properties. The presence of multiple methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its less substituted analogs.

Properties

IUPAC Name

N,N,2,3,5,6-hexamethyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7-9(3)12(14(15)16)10(4)8(2)11(7)13(5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEGUVOHYSUEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N(C)C)C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100316-95-8
Record name N,N,2,3,5,6-Hexamethyl-4-nitroaniline
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